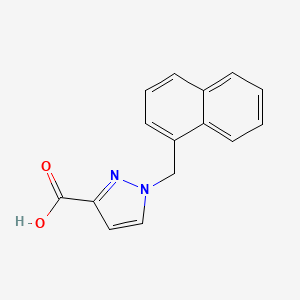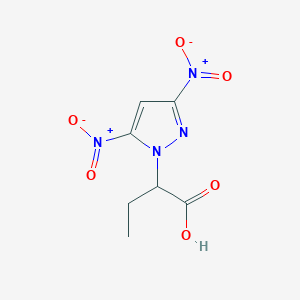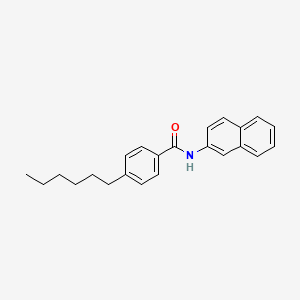
Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)- is a compound belonging to the pyrazole family, which is known for its diverse pharmacological activities. This compound features a pyrazole ring substituted with a carboxylic acid group at the third position and a 1-naphthylmethyl group at the first position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-naphthylmethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the production more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different pharmacological and chemical properties .
Applications De Recherche Scientifique
Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Pyrazole derivatives are explored for their anti-inflammatory, analgesic, and antipyretic properties.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole-3-carboxylic acid: Lacks the 1-naphthylmethyl group, resulting in different pharmacological properties.
1-Phenyl-3-carboxylic acid pyrazole: Contains a phenyl group instead of a naphthylmethyl group, leading to variations in biological activity.
3,5-Dimethylpyrazole: Substituted with methyl groups, which can alter its chemical reactivity and applications.
Uniqueness
Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)- is unique due to the presence of the 1-naphthylmethyl group, which can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties. This structural feature distinguishes it from other pyrazole derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C15H12N2O2 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
1-(naphthalen-1-ylmethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-8-9-17(16-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,18,19) |
Clé InChI |
RNPJRZKGPUFXGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole](/img/structure/B11713558.png)
![4-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11713564.png)

![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11713573.png)
![2-Methyl-N'-[(1E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11713583.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11713584.png)
![{1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11713597.png)
![methyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11713601.png)
![(2E)-2-[(1-acetyl-1H-indol-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B11713604.png)


![(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11713625.png)
![11-[(Z)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11713627.png)
